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molecular formula C15H14ClNO6S B3592545 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid

2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid

Cat. No. B3592545
M. Wt: 371.8 g/mol
InChI Key: SZOHZVRLCDOYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06913898B2

Procedure details

33.71 g (0.32 mol) of sodium carbonate were dissolved in 250 ml of water and heated to 60° C. 25.00 g (0.13 mol) of 2-amino-4,5-dimethoxybenzoic acid were introduced into the solution, and 29.55 g (0.14 mol) of 4-chlorobenzenesulfonyl chloride were added in portions to this solution over the course of 15 min. After the mixture had been cooled, the residue was filtered off with suction and taken up in 1% strength sodium bicarbonate solution and, after filtration, the product was precipitated by adding 1 N hydrochloric acid. 25.90 g (55%) of 2-(4-chlorophenylsulfonylamino)-4,5dimethoxybenzoic acid of melting point 212-214° C. were obtained. 25.90 g(0.07 mol) of 2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoic acid were suspended in 75 ml of toluene and, after addition of 17.30 g (0.08 mol) of phosphorus pentachloride, the mixture was stirred at 40-45° C. for 2.5 h. It was then concentrated to half the volume in vacuo, and the precipitated product was filtered off with suction and washed with a little toluene. 25.30 g (93%) of 2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoyl chloride, of melting point 175-177° C., were obtained.
Quantity
33.71 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
29.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][C:8]1[CH:16]=[C:15]([O:17][CH3:18])[C:14]([O:19][CH3:20])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([S:28](Cl)(=[O:30])=[O:29])=[CH:24][CH:23]=1>O>[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([S:28]([NH:7][C:8]2[CH:16]=[C:15]([O:17][CH3:18])[C:14]([O:19][CH3:20])=[CH:13][C:9]=2[C:10]([OH:12])=[O:11])(=[O:30])=[O:29])=[CH:24][CH:23]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
33.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OC)OC
Name
Quantity
29.55 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in portions to this solution over the course of 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been cooled
FILTRATION
Type
FILTRATION
Details
the residue was filtered off with suction
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
the product was precipitated
ADDITION
Type
ADDITION
Details
by adding 1 N hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=O)O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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